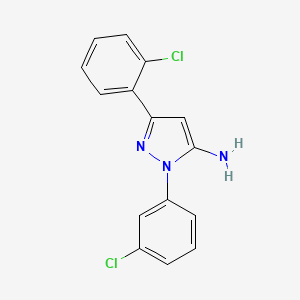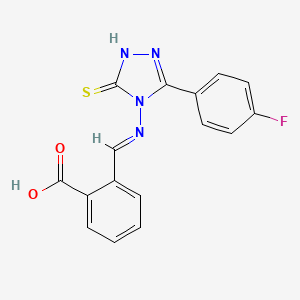![molecular formula C25H22ClN3O7 B12024413 [2-ethoxy-4-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate CAS No. 769149-22-6](/img/structure/B12024413.png)
[2-ethoxy-4-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-éthoxy-4-[(E)-[2-(4-nitrophénoxy)propanoylhydrazinylidène]méthyl]phényl] 4-chlorobenzoate est un composé organique complexe ayant des applications potentielles dans divers domaines scientifiques. Ce composé se caractérise par sa structure unique, qui comprend un groupe éthoxy, un groupe nitrophénoxy et un groupe chlorobenzoate. Sa synthèse et sa réactivité en font un sujet intéressant pour la recherche en chimie organique et dans les disciplines connexes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de [2-éthoxy-4-[(E)-[2-(4-nitrophénoxy)propanoylhydrazinylidène]méthyl]phényl] 4-chlorobenzoate implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés comprennent la formation de la liaison hydrazone et l'estérification subséquente pour introduire le groupe chlorobenzoate. Les réactifs couramment utilisés dans ces réactions comprennent les dérivés de l'hydrazine, le nitrophénol et l'acide chlorobenzoïque. Les conditions réactionnelles nécessitent souvent des températures contrôlées et l'utilisation de catalyseurs pour assurer des rendements élevés et une pureté élevée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour mettre le processus à l'échelle. Cela comprend l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour obtenir la qualité de produit souhaitée. Le choix des solvants, des catalyseurs et des conditions réactionnelles est essentiel pour garantir la rentabilité et la durabilité environnementale.
Analyse Des Réactions Chimiques
Types de réactions
[2-éthoxy-4-[(E)-[2-(4-nitrophénoxy)propanoylhydrazinylidène]méthyl]phényl] 4-chlorobenzoate peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitrophénoxy peut être oxydé pour former des dérivés nitro.
Réduction : Le groupe nitro peut être réduit en groupe amino dans des conditions appropriées.
Substitution : Les groupes éthoxy et chlorobenzoate peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrogène gazeux avec un catalyseur au palladium, et des nucléophiles comme l'éthylate de sodium. Les conditions réactionnelles varient en fonction de la transformation souhaitée, la température, le solvant et le pH étant des facteurs critiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés phényliques substitués, qui peuvent être encore fonctionnalisés pour des applications spécifiques.
Applications de la recherche scientifique
Chimie
En chimie, [2-éthoxy-4-[(E)-[2-(4-nitrophénoxy)propanoylhydrazinylidène]méthyl]phényl] 4-chlorobenzoate est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie
En recherche biologique, ce composé peut être utilisé comme sonde pour étudier les interactions enzymatiques et les processus cellulaires. Sa capacité à subir diverses transformations chimiques en fait un outil polyvalent pour étudier les voies biochimiques.
Médecine
En médecine, les dérivés de ce composé peuvent avoir un potentiel comme agents thérapeutiques. La présence des groupes nitrophénoxy et chlorobenzoate suggère des applications possibles dans la conception de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie
Dans les applications industrielles, [2-éthoxy-4-[(E)-[2-(4-nitrophénoxy)propanoylhydrazinylidène]méthyl]phényl] 4-chlorobenzoate peut être utilisé dans la production de produits chimiques de spécialité et de matériaux avancés. Sa réactivité et sa stabilité le rendent adapté à une utilisation dans les revêtements, les adhésifs et autres produits haute performance.
Mécanisme d'action
Le mécanisme d'action de [2-éthoxy-4-[(E)-[2-(4-nitrophénoxy)propanoylhydrazinylidène]méthyl]phényl] 4-chlorobenzoate implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitrophénoxy peut participer à des réactions redox, tandis que la liaison hydrazone peut interagir avec des enzymes ou des récepteurs. Le groupe chlorobenzoate peut améliorer l'affinité de liaison du composé à certaines protéines, conduisant à ses effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et des modifications apportées au composé.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-ethoxy-4-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical transformations makes it a versatile tool for investigating biochemical pathways.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. The presence of the nitrophenoxy and chlorobenzoate groups suggests possible applications in drug design, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other high-performance products.
Mécanisme D'action
The mechanism of action of [2-ethoxy-4-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in redox reactions, while the hydrazone linkage may interact with enzymes or receptors. The chlorobenzoate moiety can enhance the compound’s binding affinity to certain proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Un intermédiaire chimique largement utilisé ayant une fonctionnalité ester similaire.
1-(4-Fluorophényl)pipérazine : Un composé présentant des motifs de substitution aromatique similaires.
Unicité
Ce qui distingue [2-éthoxy-4-[(E)-[2-(4-nitrophénoxy)propanoylhydrazinylidène]méthyl]phényl] 4-chlorobenzoate, c'est sa combinaison de groupes fonctionnels, qui permet une réactivité et des applications diverses. La présence des groupes nitrophénoxy et chlorobenzoate offre des opportunités uniques pour les modifications chimiques et les interactions biologiques, ce qui en fait un composé précieux pour la recherche et l'utilisation industrielle.
Propriétés
Numéro CAS |
769149-22-6 |
|---|---|
Formule moléculaire |
C25H22ClN3O7 |
Poids moléculaire |
511.9 g/mol |
Nom IUPAC |
[2-ethoxy-4-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C25H22ClN3O7/c1-3-34-23-14-17(4-13-22(23)36-25(31)18-5-7-19(26)8-6-18)15-27-28-24(30)16(2)35-21-11-9-20(10-12-21)29(32)33/h4-16H,3H2,1-2H3,(H,28,30)/b27-15+ |
Clé InChI |
VJAIDYXRKXAMBP-JFLMPSFJSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12024360.png)
![N'-[(E)-(4-hydroxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide](/img/structure/B12024373.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12024379.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12024398.png)
![methyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12024399.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024407.png)
![2-{[5-(Anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12024410.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12024414.png)
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12024421.png)

